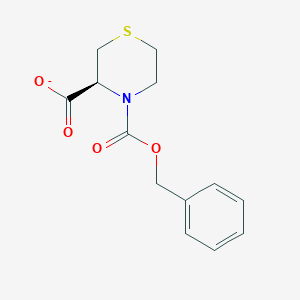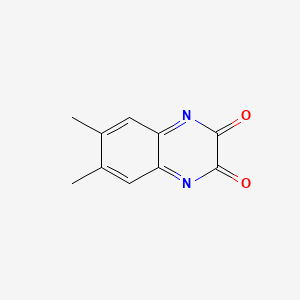
Trichlorotris(tetrahydrofuran)vanadium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Trichlorotris(tetrahydrofuran)vanadium can be synthesized by reacting vanadium(III) chloride with tetrahydrofuran (THF) under controlled conditions. The reaction typically involves dissolving vanadium(III) chloride in THF and allowing the mixture to react at room temperature. The product is then isolated by evaporating the solvent and recrystallizing the compound from a suitable solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity .
化学反応の分析
Types of Reactions
Trichlorotris(tetrahydrofuran)vanadium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of vanadium.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like lithium aluminum hydride.
Substitution: The tetrahydrofuran ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various ligands for substitution reactions. Reaction conditions typically involve inert atmospheres (e.g., nitrogen or argon) and controlled temperatures to prevent decomposition .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield vanadium(IV) or vanadium(V) compounds, while substitution reactions can produce a variety of vanadium complexes with different ligands .
科学的研究の応用
Trichlorotris(tetrahydrofuran)vanadium has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, such as polymerization and oxidation reactions.
Material Science: The compound is used in the synthesis of advanced materials, including vanadium-based nanomaterials and thin films.
Biological Studies: Research has explored its potential biological activity and interactions with biomolecules.
Quantum Sensing: Recent studies have investigated its use in quantum sensing applications due to its unique electronic properties.
作用機序
The mechanism of action of trichlorotris(tetrahydrofuran)vanadium involves its ability to coordinate with various ligands and undergo redox reactions. The compound’s vanadium center can interact with different molecular targets, facilitating electron transfer and catalytic processes. The pathways involved often depend on the specific reaction and conditions used .
類似化合物との比較
Similar Compounds
Vanadium(III) acetylacetonate: Another vanadium(III) complex with different ligands.
Chromium(III) chloride tetrahydrofuran complex: A similar complex with chromium instead of vanadium.
Zirconium(IV) chloride tetrahydrofuran complex: A similar complex with zirconium instead of vanadium.
Uniqueness
Trichlorotris(tetrahydrofuran)vanadium is unique due to its specific coordination environment and reactivity. Its ability to undergo various redox and substitution reactions makes it a versatile compound in both research and industrial applications. Additionally, its use in quantum sensing and material science highlights its distinct properties compared to other similar compounds .
特性
分子式 |
C12H24Cl3O3V |
|---|---|
分子量 |
373.6 g/mol |
IUPAC名 |
oxolane;trichlorovanadium |
InChI |
InChI=1S/3C4H8O.3ClH.V/c3*1-2-4-5-3-1;;;;/h3*1-4H2;3*1H;/q;;;;;;+3/p-3 |
InChIキー |
WWRUFBWWHJODKK-UHFFFAOYSA-K |
正規SMILES |
C1CCOC1.C1CCOC1.C1CCOC1.Cl[V](Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[3-[3-methyl-4-[[3-propan-2-yl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrazolidin-4-yl]methyl]phenoxy]propylamino]propanamide](/img/structure/B12348942.png)

![(4E)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxyimino-1,3-diazinan-2-one](/img/structure/B12348955.png)
![6-Ethyl-3,8-dihydroxy-2,11-dioxatricyclo[5.3.1.03,8]undecan-9-one](/img/structure/B12348961.png)

![2-methylsulfanyl-4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12348964.png)


![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12348982.png)


